N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide is a thiadiazole-based acetamide derivative characterized by a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a [(furan-2-yl)methyl]sulfanyl acetamide moiety.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(furan-2-ylmethylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S3/c1-2-18-11-14-13-10(19-11)12-9(15)7-17-6-8-4-3-5-16-8/h3-5H,2,6-7H2,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHGZHWCQVYTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with sulfur or sulfur-containing reagents under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or ethylthiolate as the nucleophile.
Attachment of the Furan-2-ylmethylsulfanyl Group: This step involves the reaction of the thiadiazole derivative with furan-2-ylmethyl chloride or a similar reagent under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: As a component in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide would depend on its specific biological or chemical activity. Generally, thiadiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through mechanisms such as inhibition, activation, or binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
The ethylsulfanyl group at position 5 of the thiadiazole ring is a common feature in several analogs. Key comparisons include:
Key Observations :
- The ethylsulfanyl group confers moderate to high yields (78–85%) in synthesis .
- Bulkier substituents (e.g., adamantyl in compound 47) may enhance enzyme inhibitory activity but complicate solubility .
Variations in the Acetamide Side Chain
The [(furan-2-yl)methyl]sulfanyl group distinguishes the target compound from analogs with aromatic or heterocyclic substituents:
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a thiadiazole ring, which is known for various pharmacological properties, and a furan moiety that may enhance its biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₉N₃O₂S₂
- Molecular Weight : 241.30 g/mol
Structural Features
| Feature | Description |
|---|---|
| Thiadiazole Ring | Contains nitrogen and sulfur atoms enhancing reactivity |
| Furan Ring | Contributes to potential electronic properties and reactivity |
| Ethylsulfanyl Group | Increases lipophilicity, potentially aiding membrane permeability |
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules. The thiadiazole ring can form strong interactions with enzymes and receptors, leading to modulation of their activity. Specifically, compounds containing thiadiazole moieties have been associated with:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
Pharmacological Potential
Research highlights several pharmacological activities associated with thiadiazole derivatives:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial effects against bacteria and fungi .
- Anti-inflammatory Properties : Thiadiazoles have been linked to reduced inflammation through inhibition of cyclooxygenase (COX) enzymes .
- Anticancer Activity : Some studies suggest that thiadiazole derivatives can inhibit cancer cell proliferation by targeting DNA synthesis pathways .
In Vitro Studies
A study on related thiadiazole compounds indicated promising results against cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The IC50 values for some derivatives were reported as low as 4.37 μM, indicating potent activity . While specific data for this compound is limited, its structural similarity suggests potential for similar efficacy.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of thiadiazole derivatives to target proteins. For instance, docking studies indicated that certain thiadiazoles bind effectively to the active sites of 5-lipoxygenase (5-LOX), suggesting a mechanism for anti-inflammatory action . Such studies can be extended to this compound to elucidate its specific interactions at the molecular level.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other known thiadiazole derivatives reveals unique properties attributed to its specific functional groups:
| Compound Name | Biological Activity |
|---|---|
| N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)furan | Antimicrobial and anticancer activities |
| N-(5-bromothiazol-2-yl)furan | Anti-inflammatory effects |
| N-(5-cyanothiazol) | Selective inhibition of COX enzymes |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the thiadiazole and furan moieties. Key steps include coupling reactions (e.g., nucleophilic substitution or thiol-ene reactions) under inert atmospheres. Purity is ensured via recrystallization or chromatography (HPLC/Silica Gel) and validated by NMR (¹H/¹³C) and mass spectrometry (LC-MS) . Reaction conditions (temperature: 60–80°C; pH 7–8) must be tightly controlled to minimize by-products .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify substituent positions and connectivity (e.g., thiadiazole C-2 vs. C-5 substitution). Mass spectrometry (HRMS) confirms molecular weight, while single-crystal X-ray diffraction (SCXRD) resolves stereoelectronic effects and crystal packing . FT-IR identifies functional groups (e.g., sulfanyl, acetamide) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays (e.g., COX-2, α-glucosidase) using fluorometric/colorimetric methods .
- Antimicrobial testing via broth microdilution (MIC/MBC) against Gram-positive/negative strains .
- Cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors influence selectivity?
- Methodological Answer : Yield optimization requires:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst use : Pd/C or CuI for cross-coupling reactions .
- Temperature gradients : Stepwise heating (e.g., 40°C → 80°C) reduces side reactions .
- Selectivity is influenced by steric hindrance from the ethylsulfanyl group and electronic effects of the furan ring .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer :
- Analog synthesis : Replace ethylsulfanyl with methyl/propyl groups to assess hydrophobic interactions .
- Pharmacophore modeling : Tools like Schrödinger or MOE identify critical binding motifs (e.g., thiadiazole’s π-π stacking) .
- In silico docking : Predict interactions with targets (e.g., EGFR kinase) using AutoDock Vina .
Q. How should contradictory bioactivity data between analogs be resolved?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) require:
- Batch reproducibility checks : Verify purity via HPLC and elemental analysis .
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) across labs .
- Meta-analysis : Compare data from analogs with similar substituents (e.g., furan vs. thiophene derivatives) .
Q. What advanced techniques characterize its interaction with biomacromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized proteins .
- Cryo-EM/X-ray co-crystallography : Resolve compound-protein complexes at atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
Q. Can computational models predict its metabolic stability or toxicity profile?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or ProTox-II simulate metabolic pathways (e.g., CYP450 oxidation) and hepatotoxicity .
- QSAR modeling : Corrogate substituent electronegativity with in vitro toxicity data (e.g., LD₅₀ in zebrafish) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
